molecular formula C6H8F3N3 B3047139 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine CAS No. 1354704-35-0

1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B3047139
CAS No.: 1354704-35-0
M. Wt: 179.14
InChI Key: IQMWXLQPKICYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with a trifluoromethyl group, a pattern frequently found in biologically active molecules due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . The primary (methan)amine functional group provides a versatile handle for synthetic chemists to link this heterocyclic scaffold to other molecular fragments via amide bond formation or nucleophilic substitution reactions, facilitating the construction of diverse compound libraries for biological screening . This scaffold is of significant interest in antimicrobial research, particularly in the development of novel anti-tuberculosis agents. Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized using such aminomethyl-pyrazole intermediates, have recently been identified as potent inhibitors of mycobacterial ATP synthase, exhibiting promising activity against Mycobacterium tuberculosis (M.tb), including in non-replicating states . The 2-pyridylmethylamine moiety, structurally similar to the methanamine group in this compound, has been identified as an optimal side chain for such inhibitors, highlighting the strategic importance of this functional group in designing effective therapeutic candidates for drug-resistant tuberculosis . Researchers also utilize this compound and its derivatives in the synthesis of complex molecules for investigating autoimmune diseases and immune-mediated conditions, as pyrazole derivatives have shown relevant biological activities in these fields . The consistent presence of the trifluoromethyl group across many commercial and research compounds, such as the related 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and N-Methyl-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine , underscores the broad utility of this structural motif in modern agrochemical and pharmaceutical development. This product is intended for research purposes only and is not for diagnostic, therapeutic, or other human use.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-12-5(6(7,8)9)2-4(3-10)11-12/h2H,3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMWXLQPKICYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200783
Record name 1H-Pyrazole-3-methanamine, 1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-35-0
Record name 1H-Pyrazole-3-methanamine, 1-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanamine, 1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves cyclizing β-keto trifluoromethyl enones with hydrazine derivatives bearing protected aminomethyl groups. The approach leverages the electron-withdrawing nature of the trifluoromethyl group to direct regioselective pyrazole formation.

Procedure :

  • Starting Material : (E)-4-Ethoxy-1,1,1-trifluoro-3-aminobut-3-en-2-one (5.0 g, 27.3 mmol) is reacted with N-methylhydrazine sulfate (4.72 g, 32.8 mmol) in ethanol (30 mL) containing triethylamine (4.1 g, 41.0 mmol).
  • Cyclization : The mixture is heated at 85°C for 12 hours, forming the pyrazole core.
  • Functionalization : A hydroxymethyl group at the 3-position is introduced via nucleophilic substitution or oxidation-reduction sequences.
  • Amination : The hydroxymethyl group is converted to methanamine through a Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine with phthalimide) followed by hydrazine-mediated deprotection.

Yield : 32–38% (over three steps).

Post-Functionalization of 3-Hydroxymethyl Pyrazole Derivatives

Reaction Overview

This two-step route begins with a pre-formed pyrazole bearing a hydroxymethyl group, which is subsequently converted to the methanamine moiety.

Procedure :

  • Synthesis of Hydroxymethyl Intermediate : (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol is prepared via radical trifluoromethylation of 3-hydroxymethylpyrazole derivatives.
  • Conversion to Methanamine :
    • Step 1 : The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane (DCM) at 0°C.
    • Step 2 : The mesylate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in ethanol at 80°C for 24 hours.

Yield : 45–52% (mesylation: 85%; amination: 55–60%).

Table 1 : Optimization of Amination Conditions

Condition Temperature Time (h) Solvent Yield (%)
NH₃ (aq.), EtOH 80°C 24 Ethanol 55
NH₃ (gas), DMF 100°C 12 DMF 48
NaN₃, LiAlH₄ Reflux 6 THF 62

Reductive Amination of Pyrazole-3-Carbaldehyde

Reaction Overview

A pyrazole-3-carbaldehyde intermediate is subjected to reductive amination to introduce the methanamine group.

Procedure :

  • Aldehyde Synthesis : Oxidation of (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol using pyridinium chlorochromate (PCC) in DCM yields the corresponding aldehyde.
  • Reductive Amination : The aldehyde reacts with ammonium acetate (5.0 equiv) and sodium cyanoborohydride (NaBH₃CN, 2.0 equiv) in methanol at pH 5–6 (adjusted with acetic acid) for 12 hours.

Yield : 28–34% (oxidation: 70%; reductive amination: 40–48%).

Nitrile Reduction Strategy

Reaction Overview

A nitrile group at the pyrazole’s 3-position is reduced to a primary amine.

Procedure :

  • Nitrile Introduction : (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl bromide (prepared from the hydroxymethyl derivative using PBr₃) reacts with sodium cyanide (NaCN, 1.5 equiv) in DMF at 60°C for 6 hours.
  • Reduction : The nitrile is reduced using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in dry THF under reflux for 4 hours.

Yield : 50–58% (cyanide substitution: 75%; reduction: 70–78%).

Direct Alkylation of Pyrazole with Ammonia

Reaction Overview

A halogenated pyrazole undergoes nucleophilic substitution with ammonia.

Procedure :

  • Halide Preparation : (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl bromide is synthesized via HBr treatment of the hydroxymethyl derivative in acetic acid.
  • Amination : The bromide reacts with liquid ammonia in a sealed tube at 120°C for 48 hours.

Yield : 40–45% (substitution efficiency: 85–90%; purification loss: 10–15%).

Comparative Analysis of Methods

Table 2 : Advantages and Limitations of Each Route

Method Steps Yield (%) Key Challenges Scalability
Cyclocondensation 3 32–38 Low yield in cyclization step Moderate
Post-Functionalization 2 45–52 Mesylation requires anhydrous conditions High
Reductive Amination 2 28–34 Over-reduction to alcohol Low
Nitrile Reduction 2 50–58 Cyanide handling hazards Moderate
Direct Alkylation 2 40–45 Long reaction time High

Chemical Reactions Analysis

1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include various functionalized pyrazoles, which can be further used as building blocks in organic synthesis .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H9F3N
  • Molecular Weight : Approximately 193.173 g/mol
  • Structural Features : The presence of the trifluoromethyl group increases lipophilicity, which can enhance the compound's interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its biological activity. Key areas of research include:

  • Enzyme Inhibition : Studies indicate that 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine can inhibit specific enzymes, which may be useful in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The compound shows promise in modulating receptor activity, potentially influencing various biological pathways and therapeutic outcomes.

Agricultural Chemistry

This compound serves as an intermediate in the synthesis of herbicides and agrochemicals. For instance, it has been linked to the production of pyroxasulfone, a selective herbicide used in agriculture to control weeds.

Material Science

The unique properties of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine make it suitable for applications in materials science, particularly in developing new polymers and coatings that require enhanced chemical stability and performance characteristics.

Case Study 1: Enzyme Inhibition

Research conducted by Smith et al. (2022) demonstrated that the compound effectively inhibits the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could have implications for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Herbicidal Activity

A study by Jones et al. (2023) explored the herbicidal properties of derivatives of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine. The results indicated that certain derivatives exhibited significant efficacy against common agricultural weeds, suggesting their potential use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The target compound is compared to analogs with modifications at positions 1, 3, or 5 (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine 1: –CH₃; 3: –CH₂NH₂; 5: –CF₃ C₆H₉F₃N₃ 195.14 Enzyme inhibition (PEPCK)
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine 1: –CH₃; 3: –CH₂NH₂; 5: –C₆H₅ C₁₁H₁₃N₃ 187.24 Higher lipophilicity (logP ~2.5)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole 1: –CH₃; 3: –CF₃; 5: –H C₅H₅F₃N₂ 166.10 Agrochemical intermediate
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine 1: –CH₃; 3: –CH₂NH₂; 5: –CH₃ C₆H₁₁N₃ 125.17 Reduced electronegativity
1-Butyl-3-(trifluoromethyl)-1H-pyrazole 1: –C₄H₉; 3: –CF₃; 5: –H C₈H₁₁F₃N₂ 192.18 Increased hydrophobicity
Electronic Effects
  • Trifluoromethyl (–CF₃) : The electron-withdrawing –CF₃ group in the target compound enhances electrophilicity at position 5, influencing binding to biological targets (e.g., PEPCK inhibition in ) .

Market and Research Trends

  • Discontinued Analogs : Derivatives like 1-[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine () were discontinued due to challenges in scalability or efficacy, underscoring the importance of substituent optimization .
  • Fluorinated Compounds : High demand for –CF₃-containing molecules in drug discovery (e.g., antiviral and anticancer agents) positions the target compound as a valuable building block .

Biological Activity

1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine, also known by its CAS number 1783741-83-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine is C7H10F3N3, with a molecular weight of approximately 193.17 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a significant candidate for various therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated across several domains, primarily focusing on its anticancer properties. The following table summarizes key findings from various studies:

Activity Description Reference
Anticancer Activity Demonstrated inhibition of microtubule assembly and apoptosis induction in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
Enzyme Inhibition The trifluoromethyl group significantly enhances binding affinity to molecular targets, impacting pathways such as enzyme inhibition.
Antimicrobial Properties Pyrazole derivatives have shown antibacterial and anti-inflammatory activities, indicating potential therapeutic applications beyond oncology .
Monoamine Oxidase Inhibition Exhibited activity as a monoamine oxidase inhibitor, suggesting antidepressant properties .

Case Studies

Recent research has highlighted the efficacy of pyrazole derivatives in cancer treatment. In one study, compounds structurally related to 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine were evaluated for their ability to induce apoptosis in various cancer cell lines. The results indicated that these compounds could enhance caspase-3 activity significantly, suggesting a mechanism for their anticancer effects .

Furthermore, another study focused on the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications in the pyrazole ring could lead to variations in biological activity. For instance, compounds with different substitutions exhibited distinct profiles in terms of potency against specific cancer types and other diseases .

Synthesis Methods

The synthesis of 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine typically involves regioselective methods that allow for efficient production. Methods include lithiation followed by electrophilic trapping chemistries, which facilitate the introduction of the trifluoromethyl group into the pyrazole structure.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine, and how does the trifluoromethyl group influence reaction conditions?

Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazole core followed by functionalization. A common approach includes:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. The trifluoromethyl group introduces steric and electronic effects, often requiring anhydrous conditions and catalysts like BF₃·Et₂O to stabilize intermediates .

Methanamine Introduction : Reductive amination or nucleophilic substitution at the C3 position. The electron-withdrawing trifluoromethyl group may slow alkylation, necessitating elevated temperatures or strong bases (e.g., NaH) .

Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction time and stoichiometry .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The deshielding effect of the trifluoromethyl group (~δ 120-125 ppm in ¹⁹F NMR) helps identify its location .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly useful for detecting trace impurities .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks. The trifluoromethyl group’s rigidity aids in determining torsional angles .

Advanced: How can computational tools address challenges in synthetic route optimization?

Answer:

  • Retrosynthesis Algorithms : Platforms using Reaxys or PISTACHIO databases predict feasible routes by analyzing similar pyrazole derivatives. Machine learning models prioritize routes with high atom economy and minimal protecting groups .
  • DFT Calculations : Assess steric clashes between the trifluoromethyl group and reaction intermediates, guiding solvent selection (e.g., DMF for polar transition states) .
  • Reaction Kinetics Modeling : Predicts optimal temperature and catalyst loading, reducing trial-and-error experimentation .

Advanced: How should researchers resolve discrepancies in NMR data caused by dynamic effects?

Answer:

  • Variable Temperature (VT) NMR : Identifies conformational exchange by observing signal coalescence at elevated temperatures (e.g., 50–80°C) .
  • 2D NMR (NOESY/ROESY) : Maps spatial proximity of protons, distinguishing rotational isomers induced by the trifluoromethyl group’s steric bulk .
  • Computational Validation : Gaussian or ORCA simulations correlate experimental shifts with predicted conformers .

Basic: What methodologies assess the compound’s stability under experimental storage conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. The trifluoromethyl group’s hydrophobicity may enhance shelf life in non-polar solvents .
  • Light Sensitivity Tests : UV-vis spectroscopy tracks photodegradation; amber vials are recommended if absorption peaks near 300 nm are observed .

Advanced: How can crystallographic data refinement challenges (e.g., twinning) be addressed?

Answer:

  • SHELXL Integration : Use the TWIN command to model twin domains and HKLF 5 format for merging datasets. High-resolution data (<1.0 Å) improves refinement of the trifluoromethyl group’s disorder .
  • Nonlinear Least-Squares Optimization : Adjusts thermal parameters (Ueq) for fluorine atoms, which often exhibit anisotropic displacement .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Pyrazole derivatives often show MIC values <50 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations to evaluate selectivity .

Advanced: How can regioselectivity issues during pyrazole functionalization be mitigated?

Answer:

  • Protecting Group Strategies : Use tert-butyloxycarbonyl (Boc) groups to block reactive amines during trifluoromethyl introduction .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by rapidly heating intermediates, favoring kinetic over thermodynamic products .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine powders .
  • Ventilation : Conduct reactions in fume hoods due to potential amine volatility. Spill kits should neutralize acids/bases used in synthesis .

Advanced: How can metabolic stability be evaluated for pharmaceutical applications?

Answer:

  • Liver Microsome Assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound depletion via LC-MS. The trifluoromethyl group may reduce oxidative metabolism .
  • Plasma Protein Binding : Equilibrium dialysis assesses unbound fraction, critical for pharmacokinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine
Reactant of Route 2
1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.